3-(4-Fluoro-2-methoxyphenoxy)azetidine
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Overview
Description
3-(4-Fluoro-2-methoxyphenoxy)azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a 4-fluoro-2-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methoxyphenoxy)azetidine typically involves the reaction of 4-fluoro-2-methoxyphenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the phenol, followed by the addition of azetidine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methoxyphenoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(4-Fluoro-2-methoxyphenoxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methoxyphenoxy)azetidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluoro-2-methylphenoxy)azetidine: Similar in structure but with a methyl group instead of a methoxy group.
3-(2-Fluoro-4-methoxyphenoxy)azetidine: Differing in the position of the fluoro and methoxy groups.
Uniqueness
3-(4-Fluoro-2-methoxyphenoxy)azetidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C10H12FNO2 |
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Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-(4-fluoro-2-methoxyphenoxy)azetidine |
InChI |
InChI=1S/C10H12FNO2/c1-13-10-4-7(11)2-3-9(10)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 |
InChI Key |
HTPJTFJBCIYKDP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)OC2CNC2 |
Origin of Product |
United States |
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